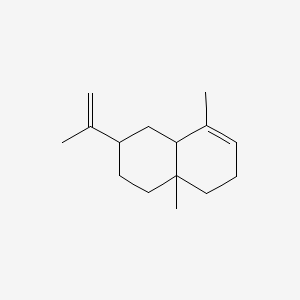![molecular formula C9H17N5 B14179106 2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole CAS No. 920748-18-1](/img/structure/B14179106.png)
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a tert-butyl group and a pyrrolidinyl group attached to the tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with sodium azide and carbon disulfide to form the corresponding tetrazole intermediate. This intermediate is then reacted with (2R)-pyrrolidine to yield the final product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (S)-2-pyrrolidone-5-carboxylate
- tert-Butyl 5-oxo-L-prolinate
- tert-Butyl L-pyroglutamate
Uniqueness
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the tert-butyl and pyrrolidinyl groups enhances its stability and makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
920748-18-1 |
|---|---|
Molekularformel |
C9H17N5 |
Molekulargewicht |
195.27 g/mol |
IUPAC-Name |
2-tert-butyl-5-[(2R)-pyrrolidin-2-yl]tetrazole |
InChI |
InChI=1S/C9H17N5/c1-9(2,3)14-12-8(11-13-14)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 |
InChI-Schlüssel |
XQAKPQPBZHEEIS-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)N1N=C(N=N1)[C@H]2CCCN2 |
Kanonische SMILES |
CC(C)(C)N1N=C(N=N1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


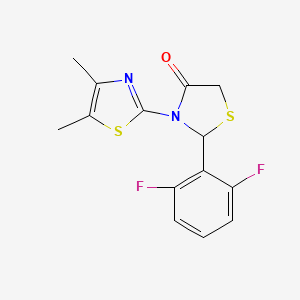
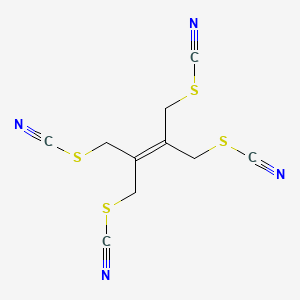
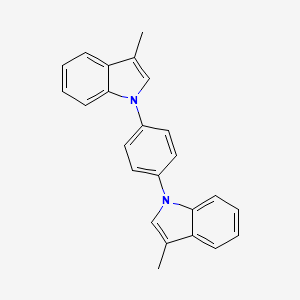
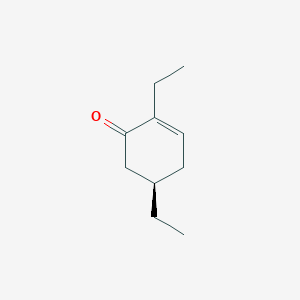
![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)

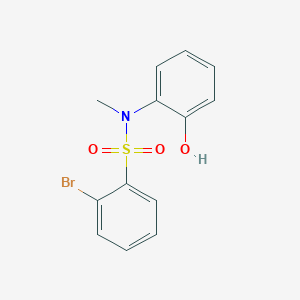

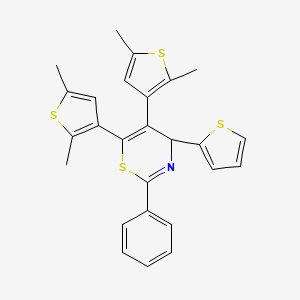
![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)
![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
